Product packaging for Methyl 16-hydroxyhexadec-9-enoate(Cat. No.:CAS No. 78924-81-9)

Methyl 16-hydroxyhexadec-9-enoate

Cat. No.: B14439689
CAS No.: 78924-81-9
M. Wt: 284.4 g/mol
InChI Key: CTADAIAFJLTGMU-UHFFFAOYSA-N
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Description

Methyl 16-hydroxyhexadec-9-enoate is a useful research compound. Its molecular formula is C17H32O3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O3 B14439689 Methyl 16-hydroxyhexadec-9-enoate CAS No. 78924-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 16-hydroxyhexadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2,4,18H,3,5-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTADAIAFJLTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90822617
Record name Methyl 16-hydroxyhexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78924-81-9
Record name Methyl 16-hydroxyhexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization and Research Significance of Methyl 16 Hydroxyhexadec 9 Enoate

Introduction to Long-Chain Fatty Acid Esters in Biological Systems

Long-chain fatty acid esters are a diverse class of lipids that play crucial roles in virtually all living organisms. They are key intermediates in numerous metabolic pathways and serve as important signaling molecules. nih.gov In biological systems, fatty acids are often found not as free molecules but as esters, commonly as triglycerides which form the basis of many natural oils, or as components of complex lipids like phospholipids (B1166683) that constitute cellular membranes. nih.gov The esterification of fatty acids, for instance with a simple alcohol like methanol (B129727) to form a methyl ester, is a common chemical modification. In research, the methylation of fatty acids is a standard procedure for analysis by techniques such as gas chromatography.

Methyl 16-hydroxyhexadec-9-enoate belongs to a specific subgroup known as hydroxy fatty acids, which are characterized by the presence of a hydroxyl group along their carbon chain. These oxygenated fatty acids are major components of the plant biopolymer cutin. nih.gov

Structural Isomerism and Stereochemical Considerations in this compound Research

The structure of this compound presents two key areas for isomeric variation: the configuration of the double bond and the potential for stereoisomerism at the hydroxylated carbon.

The double bond at the 9th carbon position can exist in two different geometric configurations: cis (Z) or trans (E). In the (Z)-isomer, the carbon chains on either side of the double bond are on the same side, leading to a kink in the molecule. In the (E)-isomer, they are on opposite sides, resulting in a more linear shape. nih.gov Naturally occurring unsaturated fatty acids are typically in the cis configuration. numberanalytics.com The parent acid of the title compound, (9Z)-16-hydroxyhexadec-9-enoic acid, has the cis configuration. nih.gov The properties of these isomers can differ significantly, which in turn can affect their biological activity and their incorporation into polymers like cutin.

The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the E/Z notation. For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, it is designated Z (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated E (from the German entgegen, meaning "opposite"). nih.gov

Although not explicitly denoted in the name this compound without a stereochemical descriptor, the hydroxyl group at the 16th carbon is attached to a chiral center, meaning it can exist as two different enantiomers (R or S). This adds another layer of potential structural diversity and biological specificity.

Contemporary Research Landscape and Unaddressed Scientific Questions

The majority of research interest in this molecule is directed at its de-esterified form, (9Z)-16-hydroxyhexadec-9-enoic acid , which is a primary monomer of cutin, the protective polyester (B1180765) that covers the aerial surfaces of plants. nih.govnih.gov Cutin provides a crucial barrier against water loss, UV radiation, and pathogen attack. nih.gov

The biosynthesis of cutin monomers is a complex process that begins with the synthesis of fatty acids. numberanalytics.com These fatty acids then undergo various modifications, including hydroxylation, which is catalyzed by cytochrome P450 enzymes. numberanalytics.com The resulting hydroxy fatty acids are then polymerized to form the cutin matrix. numberanalytics.com The study of these biosynthetic pathways is an active area of research, with scientists working to identify and characterize the enzymes involved. numberanalytics.compnas.org

A significant unaddressed question is the precise mechanism of polymerization of cutin monomers and how this process is regulated. While cutin synthases have been identified, the exact steps and the factors controlling the final structure of the cutin polymer are not fully understood. numberanalytics.com Furthermore, while the methyl ester form of 16-hydroxyhexadec-9-enoate is used in analytical studies, its specific biological roles, if any, within the plant, as opposed to the free acid, remain to be elucidated. The potential for different biological activities between the E and Z isomers of this compound is another area that warrants further investigation.

Chemical Data

PropertyValue
Molecular FormulaC₁₇H₃₂O₃
Molecular Weight284.44 g/mol
IUPAC NameThis compound
SynonymsMethyl 16-hydroxy-9-hexadecenoate

Interactive Data Table: Isomers of the Parent Acid

Isomer NameMolecular FormulaDouble Bond PositionHydroxyl Position
(9Z)-16-hydroxyhexadec-9-enoic acidC₁₆H₃₀O₃9 (cis)16
(9E)-16-hydroxyhexadec-9-enoic acidC₁₆H₃₀O₃9 (trans)16

Natural Occurrence and Biosynthetic Pathways of Methyl 16 Hydroxyhexadec 9 Enoate and Its Analogs

Isolation from Prokaryotic Organisms

Cyanobacterial Biosynthesis of Related Hydroxyethyl Esters

Cyanobacteria are photosynthetic prokaryotes capable of producing a wide array of natural products, including various fatty acid derivatives. rsc.orgrsc.org Their fatty acid metabolism is a source for the biosynthesis of compounds like fatty alcohols and hydrocarbons. diva-portal.orgresearchgate.net While the direct biosynthesis of methyl 16-hydroxyhexadec-9-enoate has not been extensively documented in cyanobacteria, they are known to synthesize related hydroxy fatty acid esters.

The biosynthetic machinery in cyanobacteria involves fatty acyl-acyl carrier protein (ACP) synthetases and fatty acyl-AMP ligases (FAALs) that activate and commit fatty acids to secondary metabolite pathways. rsc.orgrsc.org These pathways can include modifications such as hydroxylation, often catalyzed by cytochrome P450 enzymes. rsc.org For instance, research has shown the production of hydroxy fatty acids in engineered cyanobacteria. While specific examples like 2-hydroxyethyl-11-hydroxyhexadec-9-enoate are not explicitly detailed in the provided search results, the fundamental pathways for producing hydroxylated fatty acids and esterifying them exist within these organisms. researchgate.net The production of various fatty acid derivatives is often achieved by introducing heterologous enzymes into cyanobacterial hosts, demonstrating the flexibility of their metabolic networks. diva-portal.orgresearchgate.net

Biogenic Pathways in Eukaryotic Systems

Derivation from Plant Cutin Depolymerization Products

The plant cuticle is a protective layer covering the aerial surfaces of plants, with cutin being one of its primary structural components. wikipedia.orgwikipedia.org Cutin is a polyester (B1180765) composed mainly of C16 and C18 omega-hydroxy acids and their derivatives, linked by ester bonds. wikipedia.orgnumberanalytics.comfrontiersin.org The C18 family of cutin monomers includes 18-hydroxy oleic acid (an isomer of 16-hydroxyhexadec-9-enoic acid). wikipedia.org

During natural processes such as senescence or microbial degradation, the cutin polymer can be broken down, or depolymerized, releasing its monomeric components. This process can yield various hydroxy fatty acids. While this compound itself is a methyl ester, its corresponding carboxylic acid, 16-hydroxyhexadec-9-enoic acid, is a potential depolymerization product of cutin composed of C16 family monomers. The subsequent methylation of the carboxylic acid group could occur through various biological or environmental processes. The composition of cutin can vary significantly between plant species, influencing the specific types of hydroxy fatty acids released upon its breakdown. numberanalytics.comnih.gov

Table 2: Major Monomer Families of Cutin

Monomer Family Key Components
C16 Family 16-hydroxy palmitic acid, 9,16- or 10,16-dihydroxypalmitic acid
C18 Family 18-hydroxy oleic acid, 9,10-epoxy-18-hydroxy stearic acid, 9,10,18-trihydroxystearate

Data sourced from: wikipedia.org

Enzymatic Hydroxylation Mechanisms in Fatty Acid Metabolism (e.g., Omega-Hydroxylation by Cytochrome P450 Enzymes)

In eukaryotic organisms, the hydroxylation of fatty acids is a key metabolic process often catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgmdpi.com Specifically, the omega (ω)-hydroxylation pathway involves the addition of a hydroxyl group to the terminal carbon atom of a fatty acid. wikipedia.orgnih.gov This reaction is mediated by a set of enzymes known as CYP omega-hydroxylases. wikipedia.orgnih.gov

Members of the CYP4 family of enzymes are particularly known for their role in the ω-hydroxylation of medium-chain (C10-C16) and long-chain (C16-C26) fatty acids. nih.govnih.gov For a C16 fatty acid like hexadec-9-enoic acid, a CYP4A or CYP4F enzyme could catalyze the introduction of a hydroxyl group at the C-16 position. nih.govdovepress.com This enzymatic reaction requires molecular oxygen and NADPH. wikipedia.org The resulting ω-hydroxy fatty acid can then undergo further metabolism. The formation of the methyl ester, this compound, would require a subsequent esterification step. These CYP-mediated hydroxylation reactions are crucial not only for fatty acid catabolism but also for the production of signaling molecules. wikipedia.orgnih.gov

Microbial Biotransformations and Metabolic Products

Microorganisms, including fungi and bacteria, possess diverse metabolic capabilities that allow them to transform a wide range of organic compounds, including fatty acids. nih.govnumberanalytics.comnumberanalytics.com The biotransformation of unsaturated fatty acids can lead to the production of various hydroxylated derivatives. nih.govnih.gov

Fungal species, for example, are known to employ peroxygenases and cytochrome P450 monooxygenases to catalyze the epoxidation and hydroxylation of unsaturated fatty acids. acs.orgacs.org Studies have shown that fungi can hydroxylate C18 fatty acids at various positions. nih.govnih.gov Similarly, certain bacteria can metabolize fatty acids to produce unique metabolites. nih.gov The process of microbial transformation could start with an unsaturated fatty acid like hexadec-9-enoic acid. Microbial enzymes could then introduce a hydroxyl group at the terminal (ω) position. Subsequent esterification, potentially through the action of microbial esterases or transferases, would lead to the formation of this compound. The specific products of these biotransformations depend on the microbial species and the specific enzymes present in their metabolic pathways. nih.govnews-medical.net

Chemical Synthesis and Derivatization Strategies for Methyl 16 Hydroxyhexadec 9 Enoate

Total Synthesis Approaches for Defined Stereoisomers

The total synthesis of specific stereoisomers of methyl 16-hydroxyhexadec-9-enoate is crucial for understanding its biological activities and for creating precisely structured polymers. While the literature specifically detailing the total synthesis of this exact molecule is sparse, general methods for the stereoselective synthesis of long-chain ω-hydroxy fatty acids and their esters are well-established and can be applied.

One common strategy involves the use of chiral building blocks derived from readily available natural products or prepared through asymmetric synthesis. For instance, a chiral epoxide or a chiral alcohol can be used as a starting point to introduce the desired stereochemistry at the hydroxyl-bearing carbon. The carbon chain can then be extended using various coupling reactions, such as Grignard reactions, Wittig reactions, or metathesis.

The stereochemistry of the double bond, in this case at the C9 position, can be controlled through stereoselective olefination reactions like the Z-selective Wittig reaction or by using stereodefined alkyne precursors followed by a stereospecific reduction, such as Lindlar hydrogenation for a Z-alkene.

A hypothetical retrosynthetic analysis for a specific stereoisomer of this compound could involve disconnecting the molecule at the double bond via a Wittig or Horner-Wadsworth-Emmons reaction. This would lead to two smaller fragments, one containing the terminal hydroxyl group (or a protected version) and the other containing the ester functionality. The stereocenter at C16 would need to be installed in one of these fragments using asymmetric methods.

It is important to note that the synthesis of complex molecules with multiple chiral centers, such as some polyhydroxylated fatty acids, can be challenging. For example, 9,10,13-Trihydroxyoctadec-9-enoic acid and 9,12,13-trihydroxyoctadec-9-enoic acid each have three chiral centers, leading to the possibility of 16 different isomers (eight pairs of enantiomers). metabolomics.se The synthesis of a single, pure stereoisomer requires highly selective and controlled chemical transformations.

Chemoenzymatic and Biocatalytic Routes in Ester Formation

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the formation of esters like this compound. These methods often utilize lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters.

Esterification and Transesterification:

Lipases can be used to directly esterify the carboxylic acid of 16-hydroxyhexadec-9-enoic acid with methanol (B129727). mdpi.com Alternatively, they can catalyze the transesterification of an existing ester of the fatty acid with methanol. Immobilized lipases, such as Novozym® 435 (a lipase (B570770) from Candida antarctica), are frequently used as they can be easily recovered and reused, making the process more cost-effective and sustainable. semanticscholar.orgnih.gov The reaction conditions, such as temperature, solvent, and substrate molar ratio, are optimized to achieve high conversion rates. nih.gov For instance, the enzymatic synthesis of branched-chain esters has been successfully conducted in a solvent-free medium. semanticscholar.org

Biocatalytic Hydroxylation:

In addition to ester formation, biocatalysis can be employed to introduce the hydroxyl group at the ω-position of the fatty acid chain. Certain microorganisms produce enzymes, such as cytochrome P450 monooxygenases, that can selectively hydroxylate the terminal methyl group of fatty acids. semanticscholar.org Recombinant E. coli expressing such enzymes have been investigated for the conversion of fatty acid esters to their corresponding ω-hydroxy fatty acid esters. researchgate.net This biocatalytic hydroxylation can be a key step in a chemoenzymatic route to this compound, starting from a more readily available C16 unsaturated fatty acid.

Advantages of Biocatalytic Routes:

High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, leading to purer products and reducing the need for complex protection and deprotection steps.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (temperature and pH), which helps to prevent side reactions and degradation of sensitive molecules. mdpi.com

Environmental Friendliness: These methods often use water or solvent-free systems and avoid the use of harsh or toxic reagents.

The table below summarizes some key aspects of chemoenzymatic approaches.

ApproachEnzymeKey FeaturesPotential Application for this compound
Enzymatic Esterification Lipases (e.g., Novozym® 435)High selectivity, mild conditions, reusability of immobilized enzymes. semanticscholar.orgnih.govDirect esterification of 16-hydroxyhexadec-9-enoic acid with methanol.
Biocatalytic Hydroxylation Cytochrome P450 monooxygenasesSelective hydroxylation at the terminal carbon of a fatty acid chain. semanticscholar.orgIntroduction of the hydroxyl group at C16 of a hexadec-9-enoic acid derivative.

Synthetic Modifications for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships (SAR) of this compound and its analogs, synthetic modifications are essential. These modifications can involve altering the chain length, the position and stereochemistry of the double bond and hydroxyl group, and introducing other functional groups.

Analog Synthesis:

The synthesis of analogs allows researchers to probe how different structural features influence the biological or chemical properties of the molecule. For example, in the context of developing inhibitors for enzymes like 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), which is crucial in the methylerythritol phosphate (B84403) (MEP) pathway of many bacteria, various analogs of natural products are synthesized and tested. nih.gov While not directly involving this compound, the principles of SAR studies are transferable.

Key Modification Strategies:

Varying Chain Length: Homologs with shorter or longer carbon chains can be synthesized to determine the optimal length for a specific activity.

Modifying the Double Bond: The position of the double bond can be shifted along the chain, or its stereochemistry can be changed from Z to E. The double bond can also be saturated (hydrogenated) or converted to an epoxide or a diol.

Altering the Hydroxyl Group: The hydroxyl group can be moved to different positions on the carbon chain. Its stereochemistry can also be varied. Furthermore, it can be oxidized to a ketone or an aldehyde, or converted to other functional groups like ethers or esters.

Introducing Aromatic or Heterocyclic Moieties: Aryl or heteroaryl groups can be incorporated into the structure to explore interactions with biological targets.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, providing valuable insights for the design of new molecules with enhanced or specific properties.

Depolymerization Methodologies of Natural Biopolyesters for Ester Production (e.g., Cutin Hydrothermal Depolymerization)

A promising and sustainable source of this compound is the depolymerization of natural biopolyesters like cutin. Cutin is a major component of the plant cuticle and is a polymer primarily composed of long-chain hydroxy fatty acids. nih.gov Tomato pomace, a waste product from the tomato processing industry, is a particularly rich source of cutin. nih.govmdpi.com

Alkaline Hydrolysis:

A common method for cutin depolymerization is alkaline hydrolysis. nih.gov This process involves treating the plant material, such as tomato peels, with a hot alkaline solution, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.comnih.gov The ester linkages in the cutin polymer are cleaved, releasing the constituent monomeric hydroxy fatty acids. nih.gov The reaction conditions, including temperature, time, and alkali concentration, are optimized to maximize the yield of the desired monomers. nih.govntua.gr For example, studies have shown that alkaline hydrolysis of tomato peels at 130 °C for 2 hours with a 3% NaOH solution can lead to high cutin yields. nih.gov

Hydrothermal Depolymerization:

Hydrothermal depolymerization is another effective technique that uses water at high temperatures and pressures to break down the biopolymer. researchgate.net This method can be considered a greener alternative to alkaline hydrolysis as it can reduce the need for harsh chemicals.

Post-Depolymerization Processing:

After depolymerization, the resulting mixture contains a variety of fatty acids. nih.gov The desired 16-hydroxyhexadec-9-enoic acid is then isolated and purified. Subsequently, it can be esterified with methanol to produce this compound.

The table below outlines the general steps involved in obtaining the ester from cutin.

StepDescriptionKey Parameters
1. Raw Material Preparation Sourcing and pre-treatment of cutin-rich biomass (e.g., tomato peels). This may include drying and milling. mdpi.comBiomass source, particle size.
2. Depolymerization Cleavage of the polyester (B1180765) linkages in cutin.Method (alkaline or hydrothermal hydrolysis), temperature, time, catalyst/reagent concentration. nih.govresearchgate.net
3. Isolation and Purification Separation of the target hydroxy fatty acid from the reaction mixture.pH adjustment, solvent extraction, chromatography. mdpi.com
4. Esterification Conversion of the purified hydroxy fatty acid to its methyl ester.Acid or enzyme catalysis, reaction with methanol.

Functionalization of the Hydroxy and Alkene Moieties in Analog Synthesis

The hydroxyl and alkene groups in this compound are key reactive sites that can be functionalized to create a diverse range of analogs. These modifications are crucial for developing new materials and for SAR studies.

Functionalization of the Hydroxyl Group:

The terminal hydroxyl group can undergo a variety of reactions common to primary alcohols:

Esterification: The hydroxyl group can be esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides) to form diesters. nih.gov This can be used to attach other molecules or to modify the physical properties of the compound.

Etherification: Conversion to an ether can be achieved through reactions like the Williamson ether synthesis.

Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents will yield a carboxylic acid, resulting in a dicarboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) using appropriate reagents.

Functionalization of the Alkene Moiety:

The double bond at the C9 position offers numerous possibilities for chemical transformation: aocs.org

Hydrogenation: The double bond can be reduced to a single bond, yielding the saturated analog, methyl 16-hydroxyhexadecanoate.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide. This epoxide can be subsequently opened to form diols or other functional groups.

Hydroxylation: The alkene can be dihydroxylated to form a diol using reagents like osmium tetroxide or through epoxidation followed by hydrolysis.

Ozonolysis: Cleavage of the double bond by ozonolysis will yield two shorter-chain molecules, an aldehyde-ester and an aldehyde-alcohol.

Metathesis: Alkene metathesis reactions can be used to modify the chain length or to introduce new functional groups. tandfonline.com

Hydroboration-Oxidation: This two-step reaction sequence can be used to add a hydroxyl group across the double bond with anti-Markovnikov regioselectivity.

Isomerization: The position of the double bond can be shifted along the carbon chain using specific catalysts, a process known as alkene isomerization or "alkene zipper" reactions. nih.govuantwerpen.beresearchgate.net This allows for the synthesis of a variety of positional isomers.

The ability to selectively functionalize either the hydroxyl group or the alkene moiety, or both, provides a powerful toolkit for the synthesis of a wide array of derivatives of this compound with tailored properties.

Advanced Analytical Characterization and Quantitative Methodologies

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the exact molecular architecture of Methyl 16-hydroxyhexadec-9-enoate.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful, non-destructive tools for elucidating the carbon-hydrogen framework of molecules.

¹H NMR: In the ¹H NMR spectrum of a related compound, methyl (Z)-12-hydroxyoctadec-9-enoate, specific proton signals would reveal the structure. For this compound, we would anticipate characteristic signals for the methyl ester protons, the protons adjacent to the hydroxyl group, the olefinic protons of the double bond, and the various methylene (B1212753) groups along the aliphatic chain. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets, multiplets), and integration values of these signals provide a complete picture of the proton environment.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two olefinic carbons, the methyl carbon of the ester group, and the different methylene carbons in the chain. A ¹³C NMR spectrum for the related methyl (Z)-12-hydroxyoctadec-9-enoate is available in the PubChem database. nih.gov

2D NMR (COSY, HMBC): 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle. youtube.comyoutube.comresearchgate.netresearchgate.netyoutube.com A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish the connectivity of the aliphatic chain. An HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for linking different fragments of the molecule, such as connecting the methyl ester group to the rest of the carbon chain and confirming the positions of the double bond and the hydroxyl group. youtube.comyoutube.comresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (C=O) - ~174
2 ~2.3 (t) ~34
3-8 ~1.3-1.6 (m) ~25-29
9 (C=C) ~5.4 (m) ~130
10 (C=C) ~5.4 (m) ~130
11-15 ~1.3-2.0 (m) ~25-37
16 (CH-OH) ~3.6 (t) ~62
17 (CH₃) - -
O-CH₃ ~3.7 (s) ~51

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. The molecular weight of the related compound, methyl (Z)-12-hydroxyoctadec-9-enoate, is 312.5 g/mol , and its exact mass is 312.26644501 Da. nih.gov For this compound, the molecular formula is C₁₇H₃₂O₃, giving a molecular weight of 284.44 g/mol .

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a predictable manner. Analysis of this fragmentation pattern provides valuable structural information. Key fragmentation patterns for esters include the McLafferty rearrangement and alpha-cleavage. researchgate.netlibretexts.orgresearchgate.netmiamioh.edu For this compound, characteristic fragments would likely arise from the cleavage of bonds adjacent to the carbonyl group and the hydroxyl group, as well as cleavage at the allylic positions relative to the double bond. The presence of a hydroxyl group can lead to a characteristic loss of a water molecule (M-18). researchgate.net

Table 2: Expected HRMS Fragmentation for this compound

m/z Value Possible Fragment Description
[M]+ [C₁₇H₃₂O₃]+ Molecular Ion
M-18 [C₁₇H₃₀O₂]+ Loss of H₂O
M-31 [C₁₆H₂₉O₂]+ Loss of OCH₃
74 [C₃H₆O₂]+ McLafferty Rearrangement

Note: This table presents a simplified prediction of potential fragmentation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption around 1740 cm⁻¹ corresponds to the C=O stretch of the ester. A broad band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group. The C=C stretching of the alkene would appear around 1650 cm⁻¹, and the C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. nist.gov

Chiroptical (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the stereochemistry of chiral molecules. If this compound were synthesized or isolated in an enantiomerically enriched form (i.e., the carbon at position 16 is a chiral center), CD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum with computationally predicted spectra. researchgate.net

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

GC is a premier technique for analyzing volatile compounds like fatty acid methyl esters. gcms.czmonash.edu

GC-MS: In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. arcjournals.orgjapsonline.comnih.govresearchgate.net The separated components then enter a mass spectrometer, which provides mass spectra for identification. japsonline.comnih.gov By comparing the retention time and the mass spectrum of a peak in the sample to that of a known standard of this compound, its presence can be confirmed. japsonline.comresearchgate.net The NIST WebBook provides GC data for the related compound Methyl hexadec-9-enoate, including retention indices on various columns. nist.govnist.gov

GC-FID: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of organic compounds. researchgate.netresearchgate.net The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon analyte, making it excellent for quantitative analysis when calibrated with a standard of known concentration.

Table 3: GC Parameters for Fatty Acid Methyl Ester Analysis

Parameter Typical Value/Condition
Column Capillary column (e.g., HP-5ms, SP-2380) arcjournals.orgresearchgate.net
Carrier Gas Helium or Hydrogen arcjournals.orgresearchgate.net
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 140°C to 240°C) arcjournals.org

HPLC and UPLC are powerful separation techniques for less volatile or thermally labile compounds, though fatty acid methyl esters are also amenable to this analysis.

HPLC/UPLC Systems: These techniques use a liquid mobile phase to carry the sample through a packed column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724) and water), is commonly used for separating fatty acid esters. sielc.com UPLC systems use smaller particle sizes in the column, allowing for higher resolution, faster analysis times, and greater sensitivity. sielc.com

Detection Modalities: Various detectors can be coupled with HPLC/UPLC systems. A UV detector can be used if the analyte has a chromophore, although many fatty acid esters lack a strong UV chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable. For definitive identification, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred method, providing both retention time and mass spectral data for unequivocal identification. sielc.com

Specialized Chromatographic Methods for Complex Mixture Analysis (e.g., Supercritical Fluid Chromatography)

The analysis of fatty acid methyl esters (FAMEs) and their derivatives, such as this compound, is often complicated by their presence in intricate biological or industrial matrices. While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques, specialized methods like Supercritical Fluid Chromatography (SFC) offer distinct advantages for such compounds. researchgate.netgcms.cz

Supercritical Fluid Chromatography (SFC) serves as a powerful tool for the separation of lipids, including FAMEs and free fatty acids. doi.org It utilizes a mobile phase, most commonly carbon dioxide, at a temperature and pressure above its critical point, endowing it with properties intermediate between a liquid and a gas. researchgate.net This state allows for high diffusion rates and low viscosity, facilitating rapid and efficient separations. For a molecule like this compound, which contains both a polar hydroxyl group and a long non-polar hydrocarbon chain, SFC is particularly advantageous. The polarity of the supercritical fluid can be fine-tuned by adding a polar organic modifier, such as methanol (B129727), to the CO2 mobile phase, enabling the effective separation of a wide range of lipid polarities. researchgate.net

Modern iterations, known as Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), leverage sub-2µm particle stationary phases to achieve even higher resolution and faster analysis times, often without the need for the derivatization typically required for GC analysis. nih.govresearchgate.net This is a significant benefit as derivatization can sometimes lead to thermal degradation or isomerization of unsaturated compounds. doi.org UHPSFC has demonstrated capability in separating isomeric free fatty acids and can be coupled with detectors like mass spectrometry (MS) and evaporative light scattering (ELSD) for comprehensive detection and quantification. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Methods for Hydroxy Fatty Acid Methyl Ester Analysis
MethodTypical Stationary PhaseMobile Phase/Carrier GasKey Advantages for this compoundLimitations
Gas Chromatography (GC)Highly polar (e.g., biscyanopropyl polysiloxane, polyethylene (B3416737) glycol) gcms.czmdpi.comInert gas (e.g., Helium, Hydrogen) scispace.comHigh resolution for positional and geometric isomers. nih.gov Well-established methods. restek.comRequires derivatization of hydroxyl group; potential for thermal degradation of unsaturated compounds. doi.org
High-Performance Liquid Chromatography (HPLC)Reversed-phase (C18), Silver-ion (Ag+) nih.govresearchgate.netSolvent gradients (e.g., Acetonitrile/Water, Hexane/Acetonitrile) nih.govresearchgate.netAmenable to non-volatile compounds; silver-ion chromatography provides excellent separation of geometric (cis/trans) isomers. nih.govnih.govLower resolution than GC for some isomers; can consume large volumes of organic solvents.
Supercritical Fluid Chromatography (SFC/UHPSFC)Chiral phases, various bonded silica (B1680970) particles nih.govnih.govSupercritical CO2 with polar modifiers (e.g., Methanol) researchgate.netFast analysis, reduced organic solvent consumption, suitable for thermally labile compounds, can analyze without derivatization. doi.orgresearchgate.netInstrumentation can be more specialized and costly. researchgate.net

Advanced Approaches for Isomeric Mixture Resolution and Quantification

The structure of this compound presents several isomeric possibilities, including geometric isomers at the C9 double bond (cis/trans), positional isomers of the double bond, and potential enantiomers if the hydroxyl group introduces a chiral center. Resolving and quantifying these isomers is crucial for understanding its biological function or chemical properties and requires advanced analytical strategies.

Geometric and Positional Isomer Resolution: Silver ion chromatography is a powerful technique for separating isomers based on the number, geometry, and position of double bonds. nih.govnih.gov This method, which can be implemented in HPLC (Ag-HPLC) or solid-phase extraction (Ag+-SPE) formats, relies on the reversible interaction between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acid esters. nih.govresearchgate.netsigmaaldrich.com Cis-isomers, being less sterically hindered, form stronger complexes with the silver ions and are retained longer than their trans counterparts. sigmaaldrich.com This differential retention allows for the effective fractionation of complex FAME mixtures prior to quantification by GC. researchgate.netsigmaaldrich.com For instance, Ag+-SPE can be used to separate a complex mixture into fractions of saturated, trans-monounsaturated, and cis-monounsaturated FAMEs, simplifying subsequent GC analysis. researchgate.net The temperature of the Ag-HPLC column can also be adjusted to fine-tune the separation, with unsaturated FAMEs often eluting more slowly at higher temperatures in hexane-based solvent systems. nih.gov

Enantiomeric Resolution: For hydroxy fatty acids, resolving enantiomers (R and S forms) is often necessary. Chiral chromatography, particularly using chiral stationary phases (CSPs) in HPLC or SFC, is the preferred method for direct enantiomeric separation. nih.govaocs.org For example, an optimized SFC-MS method utilizing a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) has been shown to enable fast enantioseparation of various fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov To handle complex biological samples where regioisomers might interfere, a two-dimensional approach involving offline reversed-phase LC fractionation followed by chiral SFC-MS analysis can be employed. nih.gov

Alternatively, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a non-chiral column. However, direct enantiomer separation on a chiral phase is often simpler and avoids potential issues with derivatizing agents. aocs.orgoup.com

Quantification: Once resolved, quantification is typically performed using GC or LC coupled with mass spectrometry (MS) or other sensitive detectors like flame ionization detectors (FID). nih.govrestek.com The use of an internal standard, such as an odd-chain fatty acid methyl ester like methyl tridecanoate (B1259635) (C13:0) that is not naturally present in the sample, is crucial for accurate quantification. nrel.govnrel.gov This standard corrects for variations in extraction efficiency and instrument response. nrel.gov For complex profiles, GC-MS methods operating in selected ion monitoring (SIM) mode can resolve partially overlapping peaks and provide quantification with low limits of detection, often in the femtomol range. nih.gov

Table 2: Advanced Approaches for Isomeric Resolution of this compound
Isomer TypePrimary TechniquePrincipleTypical Application & Findings
Geometric (cis/trans)Silver-Ion Chromatography (Ag-HPLC, Ag+-SPE)Reversible complexation between Ag+ ions and π-electrons of double bonds. Cis isomers interact more strongly and are retained longer. sigmaaldrich.comFractionates FAMEs based on number and geometry of double bonds, simplifying subsequent GC analysis. researchgate.netsigmaaldrich.com Allows for quantification of specific geometric isomers.
Positional (Double Bond)High-Resolution GC-MSSeparation on long, highly polar capillary columns (e.g., 100 m cyanopropyl-polysiloxane) provides resolution of positional isomers. scispace.comnih.gov Mass spectrometry helps confirm identity.GC-MS methods can separate and quantify positional isomers, which is critical in studying metabolic pathways. nih.gov
Enantiomeric (R/S at C16)Chiral Chromatography (SFC-MS or HPLC-MS)Differential interaction of enantiomers with a chiral stationary phase (e.g., amylose or cellulose (B213188) derivatives). nih.govnih.govEnables baseline separation of R and S enantiomers, often within minutes. nih.gov Essential for determining the enantiomeric composition in biological samples. nih.govnih.gov

Advanced Research Directions and Biotechnological Potential

Optimization of Microbial Fermentation and Bioproduction Yields

The efficient production of methyl 16-hydroxyhexadec-9-enoate and related ω-hydroxy fatty acids (ω-HFAs) through microbial fermentation is a key area of research. nih.gov Strategies to enhance bioproduction yields focus on several aspects of the fermentation process, including medium composition, cultivation conditions, and the genetic engineering of production strains. nih.govnih.gov

Medium Optimization: The composition of the fermentation medium is critical for maximizing metabolite yield. frontiersin.orgnih.gov Key components such as carbon and nitrogen sources directly influence microbial growth and product formation. frontiersin.org For instance, the choice of carbon source can be crucial; while glucose is a common substrate, its use can sometimes lead to catabolite repression, inhibiting the production of desired metabolites. frontiersin.org In such cases, alternative carbon sources like lactose (B1674315) or glycerol (B35011) may be employed. frontiersin.orgnih.gov Supplementation with specific nutrients can also significantly boost yields. Studies have shown that adding xylose, sorbitol, or certain amino acids can enhance the production of various microbial products. nih.gov For example, the production of antifungal and antibacterial metabolites by Streptomyces rimosus was improved by using glycerol and peptone as carbon and nitrogen sources, respectively. nih.gov

Fermentation Conditions: Optimizing physical parameters such as pH, temperature, and inoculum volume is essential for efficient bioproduction. nih.govnih.gov For example, in the production of chrysomycin A by a Streptomyces species, the optimal conditions were determined to be a 12-day fermentation period, a 5-day seed age, a 5% inoculum volume, and an initial pH of 6.5. nih.gov The inoculum amount is particularly important; a low volume can slow growth, while an excessive volume can inhibit metabolic activity. nih.gov

Metabolic Engineering for Increased Yields: A significant challenge in microbial oleochemical production is achieving high yields, rates, and titers that are economically viable for large-scale processes. nih.gov Metabolic engineering strategies are employed to overcome these limitations. nih.gov These strategies include:

Blocking competing pathways: Deleting genes for pathways that consume the building blocks of the desired product or the product itself. nih.govfrontiersin.org

Pulling flux through pathways: Removing regulatory signals that might inhibit the biosynthetic pathway. nih.gov

Pushing flux into biosynthesis: Overexpressing rate-limiting enzymes to increase the flow of metabolites toward the final product. nih.gov

Improving tolerance: Engineering the microbial host to better tolerate the toxic effects of the produced oleochemicals. nih.govnih.gov

In the context of ω-HFA production in Escherichia coli, co-expression of a selected thioesterase gene with a fatty acid metabolism regulator and a monooxygenase has been shown to boost production. nih.gov Further increases in yield have been achieved by supplementing the medium with glycerol. nih.gov For instance, a study on medium-chain ω-HFA production in E. coli reported a titer of 144 mg/L under optimized conditions. nih.govfrontiersin.org Another study focusing on the bioconversion of decanoic acid to ω-hydroxydecanoic acid in engineered E. coli achieved a concentration of 309 mg/L and a molar yield of 0.86 mol/mol by blocking fatty acid β-oxidation and enhancing fatty acid transport. frontiersin.org

Table 1: Examples of Optimized Fermentation Parameters for Microbial Product Enhancement

ParameterOptimized ConditionImpact on ProductionReference
Carbon Source Glycerol and peptoneIncreased antifungal/antibacterial metabolite production nih.gov
Inoculum Volume 5%Optimal chrysomycin A yield nih.gov
pH 6.5Optimal chrysomycin A yield nih.gov
Genetic Modification Deletion of fadE and fadDIncreased ω-hydroxydecanoic acid yield frontiersin.org
Genetic Modification Co-expression of thioesterase, FadR, and P450BM3Boosted ω-HFA production nih.gov

Rational Design of Derivatives for Targeted Biological Activities

The structural modification of this compound and other ω-HFAs offers a promising avenue for creating novel molecules with specific and enhanced biological activities. nih.govmdpi.com This rational design approach leverages an understanding of structure-activity relationships to develop derivatives for applications in medicine and other fields. nih.govmdpi.com

ω-HFAs are valuable as building blocks for polymers and as intermediates in the chemical and pharmaceutical industries. nih.govfrontiersin.org Their inherent structure, with a hydroxyl group at the terminal position, makes them ideal monomers for producing polymers with desirable properties like heat resistance, flexibility, and biocompatibility. nih.gov For example, ω-hydroxydecanoic acid can be converted to sebacic acid, a precursor for nylons like 4,10-PA and 5,10-PA. frontiersin.org

The biological activity of fatty acid derivatives can be significantly influenced by their specific chemical structure. For instance, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological properties, including anti-diabetic, anti-inflammatory, and antioxidant effects. mdpi.com Research has shown that derivatives of docosahexaenoic acid (DHA), an omega-3 fatty acid, can act as potent activators of the NRF2 antioxidant signaling pathway. mdpi.com Synthetic derivatives, such as 12-DHAHSA (docosahexaenoic acid esters of 12-hydroxy stearic acid), have demonstrated significant biological activity. mdpi.com

Furthermore, the position of the hydroxyl group on the fatty acid chain is critical for its biological function. frontiersin.org Studies on ω-hydroxy polyunsaturated fatty acids (PUFAs) have revealed varying effects on pain perception. nih.gov For example, 20-hydroxyeicosatetraenoic acid (20-HETE), the ω-hydroxy derivative of arachidonic acid, was found to induce pain in animal models, whereas the ω-hydroxy derivatives of EPA and DHA did not. nih.gov This highlights the potential to design derivatives with specific therapeutic effects by modifying the parent fatty acid structure.

The chemical synthesis of these derivatives often involves sophisticated techniques. A convergent synthesis approach has been used to prepare ω-hydroxy PUFAs, involving steps like copper-mediated carbon-carbon bond formation and partial alkyne hydrogenation. nih.gov Similarly, α-hydroxy fatty acids can be synthesized from fatty acids through an intermediate α-chlorination step. acs.org

Table 2: Examples of Rationally Designed Fatty Acid Derivatives and Their Activities

Derivative ClassParent CompoundModificationTargeted Biological ActivityReference
ω-Hydroxy PUFAArachidonic Acidω-hydroxylationPain modulation nih.gov
FAHFADocosahexaenoic Acid (DHA)Esterification with 12-hydroxy stearic acidNRF2 activation, antioxidant mdpi.com
Dicarboxylic Acidω-Hydroxydecanoic AcidOxidationPrecursor for nylon synthesis frontiersin.org

Development of Biologically-Derived Green Chemistry Feedstocks (e.g., Oleochemicals)

This compound is part of a broader class of microbially produced oleochemicals that represent a sustainable alternative to petroleum-based products. nih.govnih.gov These biologically-derived feedstocks are gaining attention for their potential use in producing biofuels, biolubricants, bioplastics, and other valuable chemicals. nih.govresearchgate.net The microbial production of these compounds from renewable resources like biomass-derived sugars is an economically and environmentally attractive proposition. nih.govnih.gov

Microbial systems offer precise control over the chemical structure of the produced oleochemicals, including chain length and the addition of functional groups. nih.gov This allows for the synthesis of tailored molecules for specific applications, a level of control not easily achieved with traditional chemical methods. nih.gov Fatty acid metabolism in engineered microbes can be directed to produce a wide range of products, such as fatty acids, fatty alcohols, esters, and ketones. nih.govnih.gov

ω-Hydroxy fatty acids, in particular, are valuable platform molecules. frontiersin.org Their terminal hydroxyl group makes them ideal building blocks for polymers, leading to the creation of "green" synthetic fibers and other materials with superior properties. frontiersin.orgrice.edu For example, ω-hydroxydodecanoic acid is a precursor for C12 α,ω-dicarboxylic acid, which is used in the production of nylon-6,12. frontiersin.orgrice.edu

The use of microbial fermentation to produce oleochemicals from waste streams is also a key aspect of developing a circular economy. researchgate.net Volatile fatty acids generated from the anaerobic digestion of organic waste can be used as a low-cost carbon source for oleaginous yeasts to produce lipids. researchgate.net Similarly, lignocellulosic waste can be bioconverted into microbial oil, which can then be enzymatically transformed into products like biolubricants. mdpi.com

The economic feasibility of these processes is enhanced by targeting higher-value oleochemicals rather than just biofuels. nih.gov The ability to produce medium-chain fatty acid derivatives, which are less common in natural oils and therefore more valuable, is a significant advantage of microbial production systems. nih.gov

Table 3: Applications of Biologically-Derived Oleochemical Feedstocks

Oleochemical FeedstockMicrobial Source (Example)Potential ApplicationsReference
ω-Hydroxy Fatty AcidsEngineered E. coliMonomers for biopolymers (e.g., nylon) frontiersin.orgrice.edu
Fatty AlcoholsEngineered E. coliBiofuels, surfactants nih.govnih.gov
Fatty Acid Esters (Biodiesel)Engineered E. coliRenewable fuels nih.gov
Microbial OilOleaginous YeastsBiolubricants, bioplastics researchgate.netmdpi.com

Elucidation of Enzyme Systems Involved in Biosynthesis and Degradation

The biosynthesis and degradation of this compound and other fatty acids are governed by complex enzymatic pathways. Understanding these enzyme systems is crucial for optimizing microbial production and developing novel biocatalysts.

Biosynthesis: The de novo synthesis of fatty acids in bacteria occurs in the cytosol and involves a series of enzymes collectively known as the fatty acid synthase (FAS) system. nih.govmhmedical.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the primary building block. nih.govmhmedical.com The growing fatty acid chain is carried by an acyl carrier protein (ACP) and undergoes iterative cycles of condensation, reduction, and dehydration. nih.gov

The introduction of a hydroxyl group at the ω-position is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net The CYP4A family of enzymes is known to be involved in the ω-oxidation of fatty acids. nih.gov In some bacteria, such as Pseudomonas putida GPo1, a three-component alkane hydroxylase system (AlkB, AlkG, and AlkT) is responsible for the terminal oxidation of medium-chain fatty acids. frontiersin.org This system has been successfully expressed in E. coli for the production of ω-HFAs. frontiersin.org Fatty acid hydratases are another class of enzymes that can introduce hydroxyl groups by adding water across a double bond in the fatty acid chain. mdpi.com

Degradation: The primary pathway for fatty acid degradation is β-oxidation, which occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. nih.govyoutube.com This process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. youtube.com The key enzymes in this pathway include acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase. youtube.comfrontiersin.org

Table 4: Key Enzyme Systems in Fatty Acid Metabolism

ProcessEnzyme System/FamilyKey Enzymes (Examples)FunctionReference
Biosynthesis Fatty Acid Synthase (FAS)Acetyl-CoA carboxylase, Malonyl-CoA:ACP transacylaseDe novo synthesis of fatty acids nih.govmhmedical.com
Hydroxylation Cytochrome P450 Monooxygenases (CYP)CYP4A family, P450-BM3ω-oxidation of fatty acids nih.govmdpi.com
Hydroxylation Alkane HydroxylaseAlkB, AlkG, AlkTTerminal oxidation of fatty acids frontiersin.org
Degradation β-Oxidation PathwayAcyl-CoA dehydrogenase, Enoyl-CoA hydratase, ThiolaseBreakdown of fatty acids youtube.comfrontiersin.org

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advancement of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of microbial metabolism. plos.orgresearchgate.net The integration of these high-throughput approaches allows for a comprehensive understanding of the complex metabolic networks involved in the production of this compound and other oleochemicals. nih.govmdpi.com

Metabolic profiling, a key component of metabolomics, enables the identification and quantification of a wide range of metabolites within a biological system. researchgate.net This provides a snapshot of the metabolic state of a microorganism under specific conditions and can reveal bottlenecks or competing pathways that may limit the production of the desired compound. nih.govresearchgate.net For example, by analyzing the metabolome of an engineered strain, researchers can identify the accumulation of intermediate metabolites, suggesting that a downstream enzyme may be rate-limiting.

Combining metabolomics with other omics data provides a more complete picture. Transcriptomics (the study of the complete set of RNA transcripts) can reveal which genes are being expressed and at what levels, while proteomics (the study of the complete set of proteins) provides information on the abundance of enzymes and other proteins. plos.org By integrating these datasets, researchers can correlate changes in gene expression and protein levels with changes in the metabolite profile, leading to a more targeted approach for metabolic engineering. plos.org

Computational tools are being developed to facilitate the integration and analysis of these large datasets. plos.org For instance, the MEANtools platform can integrate multi-omics data to identify metabolites and predict biosynthetic pathways. plos.org This approach can help to elucidate novel pathways and identify key genes involved in the production of specialized metabolites. plos.org

In the context of oleochemical production, comprehensive metabolic profiling can be used to:

Identify rate-limiting steps in the biosynthetic pathway. nih.gov

Discover novel enzymes with improved catalytic properties.

Understand the cellular response to the accumulation of potentially toxic products. nih.gov

Optimize fermentation conditions by monitoring the metabolic state of the culture in real-time.

The insights gained from these integrated omics approaches are invaluable for the rational design of microbial cell factories with improved productivity and efficiency. nih.gov

Future Prospects in Sustainable Industrial Applications and Chemical Biology

The biotechnological production of this compound and related ω-hydroxy fatty acids holds significant promise for a variety of sustainable industrial applications and for advancing the field of chemical biology. nih.govnih.gov As research continues to improve the efficiency and economic viability of microbial fermentation processes, these bio-based chemicals are poised to replace petroleum-derived counterparts in numerous sectors. nih.govresearchgate.net

Sustainable Industrial Applications:

Biopolymers: ω-HFAs are ideal monomers for the synthesis of high-performance bioplastics, polyesters, and polyamides. frontiersin.orgnih.gov These materials offer the potential for improved biodegradability and are derived from renewable resources, contributing to a more circular economy. researchgate.net

Biolubricants and Surfactants: The unique properties of oleochemicals, such as high viscosity and surface activity, make them suitable for use as environmentally friendly lubricants and biosurfactants. mdpi.comnih.gov These can be applied in industries ranging from cosmetics to enhanced oil recovery. rice.edunih.gov

Biofuels: While the focus is shifting towards higher-value chemicals, the production of fatty acid-derived fuels like biodiesel remains a viable application, offering a renewable alternative to fossil fuels. nih.govnih.gov

Chemical Biology and Beyond:

Probing Biological Systems: Structurally defined fatty acid derivatives can be used as chemical probes to study complex biological processes, such as signaling pathways and enzyme mechanisms. nih.gov

Drug Discovery and Development: The diverse biological activities of fatty acid derivatives, including anti-inflammatory and antimicrobial properties, make them attractive lead compounds for the development of new therapeutics. frontiersin.orgmdpi.com

Green Chemistry: The enzymatic and microbial synthesis of oleochemicals exemplifies the principles of green chemistry by utilizing renewable feedstocks, operating under mild reaction conditions, and generating less hazardous waste compared to traditional chemical synthesis. frontiersin.orgresearchgate.net

The future of this field will likely involve the development of increasingly sophisticated microbial cell factories, leveraging advances in synthetic biology and metabolic engineering. nih.gov The integration of artificial intelligence and machine learning for pathway design and process optimization will further accelerate progress. frontiersin.org As the costs of production decrease and the demand for sustainable products grows, this compound and its relatives are set to play an important role in the transition to a bio-based economy.

Q & A

Q. How should researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Optimize catalytic asymmetric esterification using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents. Monitor enantiomeric excess (ee) via chiral GC. For large batches, implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

Methodological Guidance

  • Data Presentation : Include raw data tables in appendices (e.g., NMR shifts, chromatogram retention times). Processed data (e.g., kinetic plots) must align with research objectives .
  • Error Analysis : Calculate uncertainties using propagation of error for key measurements (e.g., yield, purity). Report confidence intervals for biological activity assays .
  • Literature Integration : Prioritize primary sources (e.g., J. Org. Chem.) over reviews. Cross-reference NIST data for thermodynamic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.